molecular formula C15H14N2O4S B4105949 4-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

4-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No.: B4105949
M. Wt: 318.3 g/mol
InChI Key: DARXOOJRTADIPS-UHFFFAOYSA-N
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Description

This heterocyclic compound features a pyrazoline core (4,5-dihydro-1H-pyrazole) substituted with a furan-2-yl group at position 5, a thiophen-2-yl group at position 3, and a 4-oxobutanoic acid moiety at position 1 (Figure 1). Its molecular formula is C₁₇H₁₄N₂O₄S, with a molecular weight of 342.37 g/mol .

Properties

IUPAC Name

4-[3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c18-14(5-6-15(19)20)17-11(12-3-1-7-21-12)9-10(16-17)13-4-2-8-22-13/h1-4,7-8,11H,5-6,9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARXOOJRTADIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)CCC(=O)O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its bioactive properties.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 4-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as a ligand binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison

The compound’s uniqueness lies in its thiophene-furan-pyrazoline hybrid structure . Key analogs differ in substituents at positions 3 and 5 of the pyrazoline ring (Table 1).

Compound Name Substituents (Position 3) Substituents (Position 5) Molecular Formula Molecular Weight (g/mol) Key References
Target Compound Thiophen-2-yl Furan-2-yl C₁₇H₁₄N₂O₄S 342.37
4-[5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid Thiophen-2-yl 4-Methoxyphenyl C₁₈H₁₈N₂O₅S 404.41
4-[3-(3-Methoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid 3-Methoxyphenyl Furan-2-yl C₁₈H₁₈N₂O₅ 342.35
5-[5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid Phenyl 3-Nitrophenyl C₂₀H₁₉N₃O₅ 381.39

Key Observations :

  • Thiophene vs. Methoxyphenyl : The thiophene group (in the target compound) introduces sulfur-based electronic effects, enhancing π-π stacking and hydrophobic interactions with biological targets compared to methoxyphenyl analogs .
  • Furan vs.

Key Insights :

  • Thiophene-Containing Analogs : Exhibit stronger anticancer activity due to enhanced electron-withdrawing effects and interactions with cellular redox systems .
  • Furan-Containing Analogs : Show superior antimicrobial efficacy compared to purely aromatic derivatives, likely due to increased polarity and membrane disruption .

Solubility and Stability :

  • The target compound’s logP = 2.1 (predicted) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility .
  • Thiophene analogs are more stable under acidic conditions compared to furan derivatives, which may degrade via ring-opening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
Reactant of Route 2
4-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

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